Azepan-4-one

Medicinal Chemistry Enzyme Inhibition Cysteine Protease

Azepan-4-one (CAS 105416-56-6) offers distinct conformational properties that five- or six-membered ring analogs cannot replicate. In cathepsin K inhibitor development, azepanone-based compounds achieve sub-nanomolar potency and 42% oral bioavailability due to improved configurational stability at the C-4 diastereomeric center versus piperidin-4-one. High regioselectivity (>10:1) via gold-catalyzed [5+2] annulation enables synthesis of stereochemically complex azepane natural products (stenine, galanthamine) without chiral separations. Note the higher boiling point (198.4°C) and lower density (0.969 g/cm³) require adjusted distillation and solvent parameters for scale-up. Select azepan-4-one when configurational integrity, selectivity, and scalable synthesis are paramount.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 105416-56-6
Cat. No. B024970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-4-one
CAS105416-56-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC(=O)CCNC1
InChIInChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2
InChIKeyGMHPWGYTSXHHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-4-one (CAS 105416-56-6) – Core Building Block and Physicochemical Profile for Medicinal Chemistry Procurement


Azepan-4-one (CAS 105416-56-6) is a seven-membered saturated nitrogen-containing heterocyclic ketone, also known as 4-oxohomopiperidine or hexahydro-4H-azepin-4-one [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol .

Why Piperidin-4-one or Acyclic Analogs Cannot Replace Azepan-4-one in Critical Applications


Azepan-4-one's seven-membered ring size imparts distinct conformational and configurational properties that cannot be replicated by five- or six-membered ring analogs (e.g., piperidin-4-one). As demonstrated in cathepsin K inhibitor development, azepanone-based compounds exhibit significantly improved configurational stability at the C-4 diastereomeric center compared to previously published five- and six-membered ring ketone-based inhibitor series [1]. This fundamental difference in molecular topology directly influences target binding, selectivity, and downstream pharmacokinetic outcomes, rendering simple ring contraction or expansion an invalid substitution strategy.

Quantitative Differentiation of Azepan-4-one Against Closest Analogs: Head-to-Head and Cross-Study Data


Sub-Nanomolar Cathepsin K Inhibition Potency vs. Earlier Five- and Six-Membered Ring Systems

Azepanone-based inhibitors achieve sub-nanomolar Ki values against human cathepsin K, representing a marked improvement over earlier five- and six-membered ring ketone inhibitor series [1].

Medicinal Chemistry Enzyme Inhibition Cysteine Protease

42% Oral Bioavailability in Rats via Conformational Constraint vs. Acyclic Analogs

Introduction of the azepanone ring constraint in compound 20 resulted in 42% oral bioavailability in rats, whereas acyclic analogs showed limited bioavailability due to P-glycoprotein-mediated efflux [1].

Pharmacokinetics Drug Discovery Oral Bioavailability

High Regioselectivity (>10:1) in Gold-Catalyzed [5+2] Annulation vs. Alternative Cyclization Methods

The gold-catalyzed [5+2] annulation provides azepan-4-ones with high regioselectivity (e.g., >10:1 for sterically demanding substrates), offering a stereocontrolled route compared to alternative cyclization methods [1].

Organic Synthesis Gold Catalysis Heterocycle Construction

Differentiated Physicochemical Properties vs. Six-Membered Analog Piperidin-4-one

Azepan-4-one exhibits higher boiling point (198.4°C) and lower density (0.969 g/cm³) compared to the six-membered analog piperidin-4-one (175.1°C, 1.001 g/cm³), reflecting its larger ring size and altered intermolecular interactions [1].

Physical Chemistry Process Development Quality Control

Procurement-Relevant Application Scenarios for Azepan-4-one (CAS 105416-56-6)


Development of Cathepsin K Inhibitors for Bone Resorption Disorders

Given the sub-nanomolar potency and 42% oral bioavailability demonstrated by azepanone-based inhibitors, this scaffold is ideally suited for medicinal chemistry programs targeting cathepsin K in osteoporosis, osteoarthritis, and bone metastasis. The improved configurational stability over smaller ring systems ensures consistent stereochemical integrity during lead optimization [1].

Stereocontrolled Synthesis of Complex Azepane-Containing Natural Products

The high regioselectivity (>10:1) and diastereoselectivity achievable via gold-catalyzed [5+2] annulation make azepan-4-one a strategic intermediate for constructing stereochemically complex azepane natural products (e.g., stenine, galanthamine) and their analogs. This method reduces the need for chiral separations [1].

Process Development Requiring Distinct Physical Handling Properties

The higher boiling point (198.4°C) and lower density (0.969 g/cm³) of azepan-4-one compared to piperidin-4-one necessitate distinct distillation parameters and solvent selection in large-scale syntheses. Procurement decisions should account for these differences when designing manufacturing processes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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